Difenacoum

描述

化合物“聚丙烯,大鼠”指的是聚丙烯,这是一种广泛使用的热塑性聚合物。聚丙烯以其多功能性、耐用性和对各种化学和物理压力的抵抗力而闻名。它被广泛应用于各种行业,包括包装、汽车、纺织品和消费品。

准备方法

合成路线和反应条件: 聚丙烯是通过丙烯单体的聚合反应合成的。最常见的方法是齐格勒-纳塔聚合,该方法涉及使用由氯化钛和有机铝化合物组成的催化剂体系。 反应通常在低温和低压下进行,得到具有优异机械性能的高分子量聚丙烯 .

工业生产方法: 聚丙烯的工业生产涉及使用大型聚合反应器。该工艺首先从丙烯原料的纯化开始,然后在催化剂存在下进行聚合。然后将聚合物从催化剂中分离出来,洗涤并干燥,以获得最终产品。 气相聚合和本体聚合等先进技术也被用来提高生产效率和产品质量 .

化学反应分析

Oxidative Metabolism Pathways

Difenacoum undergoes extensive oxidative transformations mediated by hepatic CYP450 enzymes :

Methyl Group Oxidation

- Primary Reaction : Oxidation of methyl groups on the alkyl side chain produces:

- Mechanism : CYP3A4 and CYP2C9 isoforms catalyze these reactions .

Hydroxylation

- Aromatic Ring Hydroxylation : Occurs at the 2-position of the quinazoline ring, forming F-3 metabolite .

- Ether Alkyl Hydroxylation : Produces F-1A metabolite via hydroxylation at the O-ether alkyl moiety .

Ether Bond Cleavage

This compound's ether bond undergoes enzymatic cleavage, yielding:

In Vitro Metabolic Studies

Key findings from liver microsome assays :

Toxicokinetics and Elimination

- Absorption : Rapid oral absorption (peak blood levels in 4–24 hrs) .

- Distribution : Concentrates in liver (42% of dose), pancreas, and kidneys .

- Elimination :

Metabolite Identification

Metabolites identified in rodent studies :

Environmental Persistence

While not a direct chemical reaction, this compound's stability influences its environmental impact:

科学研究应用

Chemical Properties and Mechanism of Action

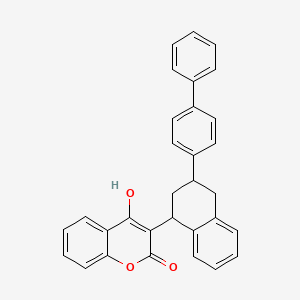

Difenacoum is chemically classified as 3-(3-biphenyl-4-yl-1,2,3,4-tetrahydro-1-naphthyl)-4-hydroxycoumarin. It functions by inhibiting vitamin K epoxide reductase, leading to a decrease in the synthesis of vitamin K-dependent clotting factors. This results in coagulopathy and ultimately death in rodents due to uncontrolled bleeding .

Rodent Control

This compound is primarily employed in agricultural and urban settings to manage populations of house mice, Norway rats, and other rodent species. Its formulation includes paraffin pellets and bait blocks, which are designed for tamper-resistant deployment in areas frequented by rodents but inaccessible to non-target species .

Table 1: this compound Product Formulations

| Formulation Type | Active Ingredient Concentration | Application Area |

|---|---|---|

| Paraffin Pellets | 0.005% | Agricultural buildings, residential areas |

| Bait Blocks | 0.005% | Processing facilities, public buildings |

| Ready-to-use Packs | 0.005% | Industrial sites, transport vehicles |

Environmental Impact Studies

Research has demonstrated that while this compound is effective against target rodent species, it poses risks to non-target wildlife through secondary poisoning. Studies indicate that birds of prey can suffer from anticoagulant rodenticide poisoning after consuming affected rodents .

Case Study: Secondary Exposure in Birds

A study involving captive American kestrels revealed that exposure to this compound through prey resulted in prolonged clotting times and reduced hematocrit levels, indicating significant sublethal effects even at low doses .

Regulatory Assessments

The regulatory landscape for this compound has evolved due to concerns about its safety and environmental impact. The U.S. Environmental Protection Agency (EPA) has established guidelines for its use, emphasizing the importance of tamper-resistant bait stations to minimize risks to children and non-target animals .

Risk Mitigation Measures

In response to potential risks associated with this compound use, the EPA has implemented several risk mitigation strategies:

- Restricting outdoor applications where children or pets may access bait.

- Requiring professional applicators to use bait stations for all applications.

- Monitoring the environmental impact through ongoing studies on non-target species exposure .

Efficacy and Resistance Studies

Recent research has also focused on the effectiveness of this compound against resistant rodent populations. A study conducted in Westphalia, Germany assessed resistance levels among rats at infested sites, providing insights into the compound's ongoing efficacy in challenging environments .

作用机制

聚丙烯的作用机制涉及其与各种分子靶点和途径的相互作用。在生物系统中,聚丙烯相对惰性,不会轻易与细胞成分相互作用。它的物理性质,例如抗拉强度和柔韧性,使其适用于各种应用。 在化学反应中,聚丙烯会发生链断裂和交联,导致其分子量和机械性能发生变化 .

相似化合物的比较

聚丙烯通常与其他热塑性聚合物进行比较,例如聚乙烯和聚氯乙烯。与聚乙烯相比,聚丙烯具有更高的抗拉强度、更好的耐热性和更高的耐化学性。另一方面,聚氯乙烯更硬,具有更好的阻燃性,但对化学降解的抵抗力较差。 性能的独特组合使聚丙烯成为需要平衡强度、柔韧性和耐化学性的应用的优选材料 .

类似化合物的列表:- 聚乙烯

- 聚氯乙烯

- 聚苯乙烯

- 聚对苯二甲酸乙二醇酯

生物活性

Difenacoum is a second-generation anticoagulant rodenticide widely used for controlling rodent populations. As an antivitamin K compound, it functions by inhibiting vitamin K epoxide reductase, which is essential for the synthesis of clotting factors in the liver. This article delves into the biological activity of this compound, highlighting its mechanisms of action, toxicity, and effects on various biological systems.

This compound acts primarily by inhibiting the enzyme vitamin K epoxide reductase (VKOR), which is crucial for recycling vitamin K in the body. This inhibition leads to a decrease in the synthesis of clotting factors II, VII, IX, and X, ultimately resulting in coagulopathy and increased bleeding risk. The anticoagulant effect is dose-dependent and can vary based on the formulation used (cis or trans isomers) and the species affected.

Acute Toxicity

This compound exhibits significant acute toxicity in various animal models. Studies have shown that doses as low as 0.25 mg/kg can induce severe cytotoxic effects, particularly in liver tissues. Electron microscopy studies revealed structural changes in hepatocytes, such as increased lysosomal activity and mitochondrial damage, following this compound exposure .

Table 1: Acute Toxicity Effects of this compound on Liver Cells

| Dose (mg/kg) | Time Post-Exposure (hours) | Observed Effects |

|---|---|---|

| 0.25 | 24 | Increased lysosomes; irregular sinusoids |

| 0.5 | 24 | Mitochondrial damage; chromatin clumping |

| 0.5 | 168 | Cytoplasmic loss; mitochondrial shrinkage |

Subchronic and Chronic Effects

Prolonged exposure to this compound has been associated with more severe liver damage compared to other anticoagulants like brodifacoum. Over time, hepatocytes showed signs of necrosis and significant alterations in cellular architecture .

Case Study: this compound Exposure in Rats

In a controlled study, rats treated with this compound exhibited significant increases in prothrombin time (PT), indicating impaired coagulation ability. The study highlighted that male rats showed a more pronounced PT increase compared to females when administered high doses .

Metabolism and Pharmacokinetics

This compound's pharmacokinetic properties are influenced by its diastereomers. The cis-isomer has a longer half-life and greater tissue persistence compared to the trans-isomer, which may result in higher risks of secondary poisoning in wildlife .

Table 2: Pharmacokinetic Properties of this compound Isomers

| Isomer Type | Half-Life (days) | Tissue Residue Levels (mg/kg) |

|---|---|---|

| Cis | ~30 | Higher |

| Trans | ~6 | Lower |

Environmental Impact

The use of this compound raises concerns regarding secondary poisoning in non-target species, particularly predators that consume poisoned rodents. Studies have indicated that while this compound poses less risk than brodifacoum, it still contributes to significant mortality rates among birds and mammals exposed to contaminated prey .

属性

IUPAC Name |

4-hydroxy-3-[3-(4-phenylphenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H24O3/c32-30-26-12-6-7-13-28(26)34-31(33)29(30)27-19-24(18-23-10-4-5-11-25(23)27)22-16-14-21(15-17-22)20-8-2-1-3-9-20/h1-17,24,27,32H,18-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVQITOLOYMWVFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C2C1C3=C(C4=CC=CC=C4OC3=O)O)C5=CC=C(C=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058128 | |

| Record name | Difenacoum | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white odorless solid; [HSDB] | |

| Record name | Difenacoum | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4854 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

290 °C (decomposes before boiling) | |

| Record name | DIFENACOUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6609 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water at 20 °C, 84 mg/L (pH 9.3); 2.5 mg/L (pH 7.3); 0.031 mg/L (pH 5.2), In water at 20 °C, 0.0025 mg/L at pH 4.0; 0.483 mg/L at pH 6.5; 3.72 mg/L at pH 8.9, Slightly soluble in alcohols; soluble in acetone, chloroform, and other chlorinated solvents., Moderately soluble in acetone and ethanol; practically insoluble in petroleum ether, In acetone, chloroform >50; ethyl acetate 2, benzene 0.6 (all in g/L at 25 °C) | |

| Record name | DIFENACOUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6609 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.27 at 21.5 °C | |

| Record name | DIFENACOUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6609 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000012 [mmHg], VP: 1.2X10-6 mm Hg at 45 °C, 5.0X10-11 mm Hg at 25 °C (Estimated high-end value) | |

| Record name | Difenacoum | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4854 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIFENACOUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6609 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

... The pharmacological response /of rabbits/ to the anticoagulants was measured as changes in prothrombin complex activity, from which the rate of clotting factor synthesis was determined. Clotting factor synthesis recovered in a monophasic fashion after a single iv dose of warfarin, compared with a more complex biphasic, pattern of recovery of clotting factor synthesis after admin of ...difenacoum. The slope (m) of the intensity of effect-log (amount of drug in the body) curve was derived for each anticoagulant. There was no significant difference in the value of m after single iv doses of racemic, R-, and S-warfarin, difenacoum and brodifacoum, which is consistent with the hypothesis that all the 4-hydroxycoumarin anticoagulants produce their anticoagulant effect by acting at the same receptor site, vitamin K epoxide reductase. ..., Both 4-hydroxycoumarin derivatives and indandiones (also known as oral anticoagulants) are antagonists of vitamin K. Their use as rodenticides is based on the inhibition of the vitamin K-dependent step in the synthesis of a number of blood coagulation factors. The vitamin K-dependent proteins involved in the coagulation cascade are the procoagulant factors II (prothrombin), VII (proconvertin), IX (Christmas factor) and X (Stuart-Prower factor), and the coagulation-inhibiting proteins C and S. All these proteins are synthesized in the liver. Before they are released into the circulation the various precursor proteins undergo substantial (intracellular) post-translational modification. Vitamin K functions as a co-enzyme in one of these modifications, namely the carboxylation at well-defined positions of 10-12 glutamate residues into gamma-carboxyglutamate (Gla). The presence of these Gla residues is essential for the procoagulant activity of the various coagulations factors. Vitamin K hydroquinone (KH2) is the active co-enzyme, and its oxidation to vitamin K 2,3-epoxide (KO) provides the energy required for the carboxylation reaction. The epoxide is than recycled in two reduction steps mediated by the enzyme KO reductase. The latter enzyme is the target enzyme for coumarin anticoagulants. Their blocking of the KO reductase leads to a rapid exhaustion of the supply of KH2, and thus to an effective prevention of the formation of Gla residues. This leads to an accumulation of non-carboxylated coagulation factor precursors in the liver. In some cases these precursors are processed further without being carboxylated, and (depending on the species) may appear in the circulation. At that stage the under-carboxylated proteins are designated as descarboxy coagulation factors. Normal coagulation factors circulate in the form of zymogens, which can only participate in the coagulation cascade after being activated by limited proteolytic degradation. Descarboxy coagulation factors have no procoagulant activity (i.e. they cannot be activated) and neither they can be converted into the active zymogens by vitamin K action. Whereas in anticoagulated humans high levels of circulating descarboxy coagulation factors are detectable, these levels are negligible in warfarin-treated rats and mice. /Anticoagulant rodenticides/, Second-generation anticoagulant rodenticide. Inhibits the vitamin K-dependent steps in the synthesis of clotting factors II, VII, IX, and X. Duration of action is much longer than that of warfarin., Rodenticide anticoagulants inhibit the dithiothreitol-dependent vitamin K reductase reactions and prevent vitamin K hydroquinone regeneration, which is evident by the significant incr in serum vitamin 2,3 epoxide levels and a concurrent incr in the serum vitamin K epoxide-vitamin K ratio. Inhibition of vitamin K reductases indirectly inhibits active prothrombin complex protein formation. Rodenticide anticoagulants inhibit vitamin K regeneration almost immediately, but the anticoagulant effect is delayed until the vitamin K stores are depleted and sufficient active coagulation factors are removed from circulation. | |

| Record name | DIFENACOUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6609 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, Off-white powder | |

CAS No. |

56073-07-5 | |

| Record name | Difenacoum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56073-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Difenacoum [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056073075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Difenacoum | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-biphenyl-4-yl-1,2,3,4-tetrahydro-1-naphthyl)-4-hydroxycoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIFENACOUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SBA3K9U26B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIFENACOUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6609 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

215-217 °C | |

| Record name | DIFENACOUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6609 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。